Marfey's reagent

概要

説明

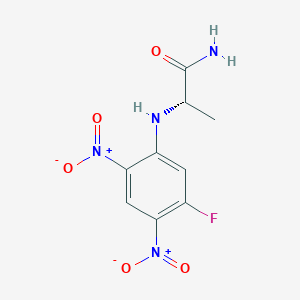

Marfey’s reagent, also known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, is a chiral derivatizing agent widely used in analytical chemistry. It is primarily employed for the determination of the enantiomeric composition of amino acids. The reagent reacts with primary amines to form diastereomers, which can be separated and analyzed using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

科学的研究の応用

Marfey’s reagent is extensively used in various fields of scientific research:

作用機序

Target of Action

Marfey’s reagent primarily targets amino acids . It is used for the chiral resolution of D- and L- amino acids . The reagent reacts with the primary amines present in these amino acids .

Mode of Action

Marfey’s reagent interacts with its targets through a process called derivatization . It reacts stoichiometrically, without racemization, under alkaline conditions at 40°C with the -amino group of L- and D-amino acids, yielding diastereomers . This interaction results in the formation of diastereomeric derivatives that can be separated and analyzed .

Biochemical Pathways

The primary biochemical pathway affected by Marfey’s reagent is the resolution of complex mixtures of DL-amino acids, amines, and non-proteinogenic amino acids . The reagent is also used for the resolution of peptides and amino acids from microorganisms, cysteine residues in peptides, and for the evaluation of racemizing characteristics .

Pharmacokinetics

It’s worth noting that the reaction rates of the reagent with different amino acids can vary substantially, with overnight derivatization required for some amino acids .

Result of Action

The primary result of Marfey’s reagent’s action is the formation of diastereomeric derivatives of amino acids . These derivatives can be separated and analyzed, allowing for the determination of the chirality of the original amino acids . This is particularly useful in the resolution of D- and L- amino acids .

Action Environment

The action of Marfey’s reagent is influenced by several environmental factors. The reaction with amino acids occurs under alkaline conditions at 40°C . Additionally, the reagent is stable for 24 hours at room temperature . The pH and temperature of the reaction environment are crucial for the efficiency of the derivatization process .

準備方法

Synthetic Routes and Reaction Conditions

Marfey’s reagent is synthesized by reacting 1-fluoro-2,4-dinitrobenzene with L-alanine amide. The reaction typically involves the use of a base such as sodium bicarbonate in an organic solvent like acetone. The mixture is heated at 40°C for about an hour, followed by the addition of hydrochloric acid to neutralize the reaction .

Industrial Production Methods

While specific industrial production methods for Marfey’s reagent are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity.

化学反応の分析

Types of Reactions

Marfey’s reagent primarily undergoes nucleophilic substitution reactions with primary amines. The reagent forms stable diastereomers with amino acids, which can be analyzed using chromatographic techniques .

Common Reagents and Conditions

Reagents: Primary amines, sodium bicarbonate, acetone, hydrochloric acid.

Conditions: The reaction is typically carried out at 40°C for about an hour, followed by neutralization with hydrochloric acid.

Major Products

The major products formed from the reaction of Marfey’s reagent with amino acids are diastereomeric derivatives. These derivatives are used for the enantiomeric analysis of amino acids .

類似化合物との比較

Marfey’s reagent is unique in its ability to form stable diastereomers with amino acids, facilitating their enantiomeric analysis. Similar compounds include:

1-fluoro-2,4-dinitrophenyl-5-L-valine amide: Used for the derivatization of amino acids with similar properties to Marfey’s reagent.

1-fluoro-2,4-dinitrophenyl-5-L-leucine amide: Another chiral derivatizing agent used for amino acid analysis.

Marfey’s reagent stands out due to its high sensitivity and specificity for primary amines, making it a valuable tool in analytical chemistry .

生物活性

Marfey's reagent, also known as FDAA (N-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), is a chiral derivatizing agent widely used in the analysis of amino acids and peptides. Its primary function is to facilitate the separation and identification of enantiomers through high-performance liquid chromatography (HPLC). This article explores the biological activity of this compound, its applications in chiral analysis, and relevant research findings.

1. Overview of this compound

This compound was first introduced in 1984 and has since become a standard tool for the enantioseparation of amino acids and other compounds containing amine functional groups. The reagent reacts with amino acids to form diastereomers, which can then be separated based on their different physical properties, particularly their retention times in HPLC systems. The reaction mechanism involves nucleophilic substitution where the fluorine atom in this compound is replaced by the amino group of the target molecule.

The biological activity of this compound is largely attributed to its ability to form diastereomers from racemic mixtures. The formation of these diastereomers allows for their separation due to differences in stability and interaction with the stationary phase in HPLC. Key aspects of this mechanism include:

- Intramolecular Hydrogen Bonding : The L-L diastereomer forms stronger hydrogen bonds compared to the L-D diastereomer, leading to differences in elution order during chromatography .

- Chirality : The chiral nature of this compound is crucial as it ensures that the resulting derivatives maintain distinct configurations, allowing for effective separation .

3. Applications in Biological Research

This compound has been extensively utilized in various biological studies, including:

- Chiral Analysis of Amino Acids : It is commonly employed for determining enantiomeric purity in pharmaceutical compounds and natural products .

- Peptide Characterization : Researchers use this compound to analyze peptides from microbial sources, aiding in the identification and characterization of bioactive peptides .

- Drug Development : The pharmaceutical industry relies on this compound for assessing the enantiomeric purity of drugs, which is critical for ensuring efficacy and safety .

Case Study 1: Enantioseparation of Amino Acids

A study demonstrated the effectiveness of this compound in separating amino acids such as serine and asparagine. The derivatization with new chiral variants showed improved resolution compared to traditional methods .

| Amino Acid | Resolution with MR | Resolution with New Variants |

|---|---|---|

| Serine | Moderate | High |

| Asparagine | Low | High |

Case Study 2: Application in Pharmaceutical Analysis

Another significant application involved using this compound for analyzing enantiomers of certain amino group-containing drugs. This study highlighted how different configurations could affect pharmacological activity, emphasizing the importance of chiral purity in drug formulations .

5. Research Findings

Recent studies have further explored modifications and improvements to this compound:

- New Chiral Variants : Researchers have synthesized new structural variants that enhance separation efficiency for specific amino acids . These variants have shown superior performance over traditional Marfey’s reagent.

- Stability and Detection : Findings indicate that derivatives formed using Marfey’s reagent exhibit high stability under various conditions, making them suitable for extended analytical procedures .

6. Conclusion

This compound remains a pivotal tool in the field of chiral analysis due to its unique ability to derive diastereomers from racemic mixtures effectively. Its applications span across various domains, including biochemistry, pharmaceuticals, and environmental science. Continued research into its variants promises further enhancements in analytical capabilities, ensuring its relevance in future studies.

特性

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLBHLFDJOJGP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241932 | |

| Record name | Marfey's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95713-52-3 | |

| Record name | Marfey's reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marfey's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Marfey's reagent and what is its primary use?

A1: this compound, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent widely employed in the separation and analysis of enantiomers, particularly for amino acids and other amine-containing compounds. [, ]

Q2: How does this compound interact with its target molecules?

A2: this compound reacts with the primary amine group of target molecules. This reaction forms a stable diastereomeric derivative. [, ] The fluorine atom on the reagent is substituted by the amine, creating an amide bond.

Q3: Why is the formation of diastereomers important in chiral analysis?

A3: Unlike enantiomers, which possess identical physical and chemical properties, diastereomers exhibit distinct properties, including different retention times in chromatographic techniques like HPLC. This difference allows for the separation and quantification of individual enantiomers. [, , ]

Q4: Can you elaborate on the structural characteristics of this compound?

A4: this compound consists of a 2,4-dinitrophenyl (DNP) group attached to L-alanine amide. This structure incorporates both a chromophore (DNP) for UV detection and a chiral center (L-alanine) to enable diastereomer formation. [, ]

Q5: What are the advantages of using this compound compared to other chiral derivatizing agents?

A5: this compound offers several advantages, including good reactivity with primary amines, formation of stable derivatives, excellent UV detectability, and the possibility to synthesize various chiral variants for improved resolution. [, , ]

Q6: Can you provide examples of chiral variants of this compound and their significance?

A6: Researchers have synthesized variants by substituting the L-alanine amide moiety with other chiral auxiliaries. For instance, FDNP-L-Phe-NH2, FDNP-L-Val-NH2, and FDNP-L-Leu-NH2 are commonly used variants. These variants often provide improved resolution for specific enantiomeric pairs. [, , , , ]

Q7: What types of molecules, besides amino acids, have been successfully analyzed using this compound?

A7: this compound has proven effective in the enantiomeric separation and analysis of various compounds, including pharmaceuticals like baclofen, atenolol, amphetamine, methamphetamine, fluoxetine, penicillamine, and cinacalcet. It has also been used in the analysis of monoethanolamine, phosphoserine, and selenoamino acids. [, , , , , , , , , , ]

Q8: How is this compound used in conjunction with analytical techniques like HPLC?

A8: The typical workflow involves derivatization of the target analyte with this compound, followed by separation of the resulting diastereomers using reversed-phase HPLC with UV detection at 340 nm. The ratio of peak areas corresponding to the diastereomers reflects the enantiomeric composition of the original sample. [, , , , , , , ]

Q9: Has this compound been applied to study biological samples?

A9: Yes, the reagent has been utilized to determine the enantiomeric purity of amino acids in peptides, proteins, and even complex biological samples like urine, plasma, and cerebrospinal fluid. [, , , , , , ]

Q10: Are there any limitations to using this compound for chiral analysis?

A11: Some limitations include the potential for racemization during the derivatization process, especially at high temperatures or pH extremes. Additionally, the resolution of certain diastereomers might be challenging, necessitating the use of chiral variants or alternative methods. [, , ]

Q11: What are some recent advancements or applications of this compound?

A12: Recent advancements include the use of microwave irradiation to accelerate the derivatization process, coupling this compound with mass spectrometry for enhanced sensitivity and selectivity, and the development of novel chiral variants for improved resolution of specific enantiomeric pairs. [, , , , ]

Q12: What is the future outlook for this compound in the field of chiral analysis?

A13: this compound is expected to remain a valuable tool in chiral analysis due to its versatility, robustness, and continued development of novel applications and methodologies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。